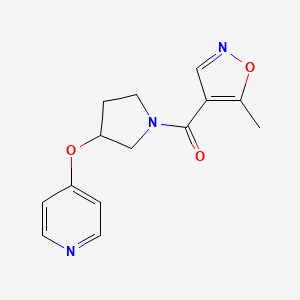

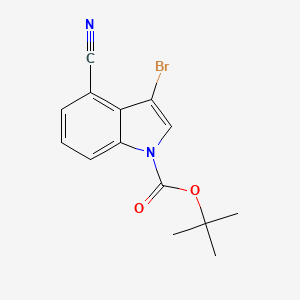

ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also includes a chromen ring and an ester group .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular formula of this compound is C28H22O7 . It contains a benzofuran ring, a chromen ring, and an ester group. The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .Aplicaciones Científicas De Investigación

Antioxidative and Anti-inflammatory Properties

A study by Makkar and Chakraborty (2018) explored a derivative of 2H-chromen, similar in structure to Ethyl 2-((4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate, derived from red seaweed. This compound exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cyclooxygenase and lipoxygenase. Additionally, it demonstrated notable antioxidative activity, comparable to synthetic antioxidants and greater than α-tocopherol (Makkar & Chakraborty, 2018).

Antimicrobial Activity

Parameshwarappa et al. (2009) synthesized derivatives of 2H-chromen, which is structurally related to this compound. These compounds were screened for their antibacterial and antifungal activities, indicating their potential in antimicrobial research (Parameshwarappa et al., 2009).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds similar to this compound. For instance, Reddy and Nagaraj (2008) described the synthesis of a compound involving a similar 2H-chromen structure (Reddy & Nagaraj, 2008). Similarly, Čačić et al. (2009) explored the design and synthesis of Thiazolidin-4-ones based on a related chromen structure, highlighting their structural elucidation (Čačić et al., 2009).

Bioevaluation and Antimicrobial Potential

Shah et al. (2016) synthesized and evaluated novel derivatives of a compound structurally related to this compound. These compounds showed promise in antimicrobial, antifungal, and antimalarial activities, suggesting potential pharmaceutical applications (Shah et al., 2016).

Crystal Structure and Hirshfeld Surface Analysis

Jyothi et al. (2017) conducted a study focusing on the crystal structure and Hirshfeld surface analysis of a compound with a 2H-chromen structure, akin to this compound. This study provided insights into the nature of intermolecular contacts and bonding in such compounds (Jyothi et al., 2017).

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, the future research directions could include further exploration of the biological activities of this compound and its potential applications as a drug.

Mecanismo De Acción

Target of Action

It is known that benzofuran derivatives, a core structure in this compound, have been found to exhibit antimicrobial properties . They are considered as emerging scaffolds for antimicrobial agents .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to their antimicrobial activity . The presence of different substituents on the benzofuran ring can enhance this activity .

Biochemical Pathways

Benzofuran derivatives are known to interact with multiple targets and pathways due to their wide range of biological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be improved by modifying the substitution pattern around the nucleus .

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological applications .

Propiedades

IUPAC Name |

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c1-3-26-21(24)12-27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)22(13)29-19/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGWUMXBXCSDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)